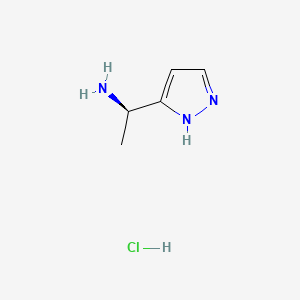

(R)-1-(1H-Pyrazol-3-yl)ethanamine HCL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClN3 |

|---|---|

Molecular Weight |

147.60 g/mol |

IUPAC Name |

(1R)-1-(1H-pyrazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H9N3.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |

InChI Key |

UWGVZSFDNPZXKG-PGMHMLKASA-N |

Isomeric SMILES |

C[C@H](C1=CC=NN1)N.Cl |

Canonical SMILES |

CC(C1=CC=NN1)N.Cl |

Origin of Product |

United States |

Significance of Pyrazole Derivatives in Organic Synthesis

Pyrazole (B372694), a five-membered heterocyclic compound with two adjacent nitrogen atoms, forms the core of a vast and diverse family of chemical compounds. mdpi.comnih.gov These derivatives are highly valued in organic synthesis due to their wide-ranging applications in medicinal chemistry, agrochemicals, and material science. nih.govrjptonline.org The pyrazole scaffold is a key feature in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. rjptonline.org

The versatility of the pyrazole ring allows for a variety of chemical modifications, enabling the synthesis of a large number of derivatives with distinct properties. nih.gov The ability to functionalize the pyrazole core at multiple positions is a key reason for its prevalence in drug discovery and development. nih.gov

Table 1: Selected Applications of Pyrazole Derivatives

| Application Area | Examples of Activity |

|---|---|

| Medicinal Chemistry | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial rjptonline.org |

| Agrochemicals | Herbicidal, Fungicidal, Insecticidal |

Importance of Chiral Amines As Building Blocks in Advanced Chemical Methodologies

Chiral amines are fundamental components in asymmetric synthesis, a field focused on the creation of single-enantiomer compounds. sigmaaldrich.com The stereochemistry of a molecule is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities and metabolic fates. Consequently, the ability to synthesize stereochemically pure compounds is of paramount importance.

These molecules serve as versatile building blocks and are widely used as chiral auxiliaries, catalysts, and resolving agents in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. sigmaaldrich.com The introduction of a chiral amine into a molecule can direct the stereochemical outcome of subsequent reactions, allowing for the selective formation of the desired stereoisomer. nih.gov

Table 2: Roles of Chiral Amines in Asymmetric Synthesis

| Role | Description |

|---|---|

| Chiral Building Blocks | Incorporated directly into the final product's structure. |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. |

| Chiral Catalysts | Used in small amounts to catalyze enantioselective transformations. |

Contextualization of R 1 1h Pyrazol 3 Yl Ethanamine Hcl As a Key Chiral Pyrazole Based Amine

Asymmetric Synthesis Approaches

The primary challenge in synthesizing (R)-1-(1H-Pyrazol-3-yl)ethanamine is the stereoselective formation of the chiral amine. This is achieved through various asymmetric synthesis techniques that employ either chiral catalysts to influence the reaction environment or chiral auxiliaries that are temporarily incorporated into the molecule to direct the stereochemical outcome.

Chiral Catalyst and Reagent-Controlled Syntheses

Asymmetric synthesis heavily relies on catalysts and reagents that can effectively transfer chiral information to a prochiral substrate. In the context of pyrazole derivatives, these methods are employed to create the chiral ethanamine side chain with a high degree of enantiomeric purity.

One prominent reagent-controlled strategy involves the use of chiral sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, which serve as versatile chiral auxiliaries. nih.govwikipedia.orgyale.edu This method begins with the condensation of the chiral auxiliary with a suitable aldehyde to form a chiral N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile across the C=N bond. Subsequent removal of the auxiliary under acidic conditions yields the desired chiral amine with high enantiomeric excess. nih.govresearchgate.net

Organocatalysis offers another powerful avenue for asymmetric synthesis. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or squaramide, can activate both the nucleophile and the electrophile to facilitate highly enantioselective transformations. nih.govmetu.edu.tr For instance, chiral squaramide catalysts have been successfully used in the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, achieving high yields and enantioselectivities up to 96% ee. rsc.org While this creates a chiral center on the pyrazole ring itself, similar principles can be applied to reactions that form the chiral side chain.

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis of Pyrazole Derivatives

| Catalyst/Auxiliary | Reaction Type | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-tert-butanesulfinamide | Diastereoselective addition | Aldehyde, 4-picolyl lithium | 100% ee |

| Chiral Squaramide | Enantioselective Michael addition | Pyrazolin-5-one, β,γ-unsaturated α-ketoester | Up to 96% ee rsc.org |

| Cinchona Alkaloid | Tandem Michael addition-Thorpe-Ziegler | 2-Pyrazolin-5-one, Benzylidenemalononitrile | Up to >99% ee nih.gov |

| (DHQ)2AQN | Michael/alkylation cascade | 4-Arylidenepyrazol-5-one, Diethyl 2-bromomalonate | Up to 93% ee researchgate.net |

Diastereoselective and Enantioselective Pathways

The distinction between diastereoselective and enantioselective pathways is fundamental to asymmetric synthesis. Diastereoselective reactions involve a substrate that already contains a chiral center (often from a chiral auxiliary), leading to the formation of a new stereocenter, resulting in diastereomers that have different physical properties. wikipedia.org The use of tert-butanesulfinamide is a classic example of a diastereoselective approach. nih.gov The chiral sulfinyl imine intermediate exists as a single diastereomer, and the steric hindrance it provides directs the incoming nucleophile to attack from a specific face, leading predominantly to one diastereomer of the product. nih.govwikipedia.org

In contrast, enantioselective reactions use a chiral catalyst to create a chiral environment that differentiates between the two faces of a prochiral substrate, leading directly to an excess of one enantiomer. researchgate.netnih.gov The catalyst does not become a permanent part of the molecule. The organocatalytic synthesis of spiropyrazolones, for example, often proceeds through a cascade of reactions where the catalyst controls the stereochemistry at multiple newly formed chiral centers, often resulting in a single diastereomer from a range of possibilities. nih.gov

Classical and Contemporary Pyrazole Annulation Strategies Applicable to Chiral Amine Scaffolds

The construction of the pyrazole ring (annulation) is the second key part of the synthesis. These methods must be compatible with the pre-existing chiral center of the amine scaffold. Strategies range from classical condensation reactions to modern metal-catalyzed and cycloaddition techniques.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely used method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.govwikipedia.orgorganic-chemistry.orgalfa-chemistry.comrgmcet.edu.in This reaction is highly versatile and can be adapted for chiral molecules. nih.gov To synthesize a molecule like (R)-1-(1H-Pyrazol-3-yl)ethanamine, one could envision a pathway starting with a chiral precursor that contains a 1,3-dicarbonyl moiety or its synthetic equivalent, which is then cyclized with hydrazine hydrate or a protected hydrazine. mdpi.comnih.gov The reaction typically proceeds under acidic or neutral conditions and involves the formation of a di-imine intermediate, followed by dehydration to yield the aromatic pyrazole ring. organic-chemistry.orgalfa-chemistry.com Numerous variations exist, utilizing different catalysts and reaction conditions to improve yields and regioselectivity. mdpi.comnih.gov

Table 2: Examples of Precursors for Pyrazole Synthesis via Condensation

| 1,3-Bis-Electrophile | Hydrazine Source | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Acetic Acid | Polysubstituted Pyrazole mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | DMF | Pyrazoline (oxidized to Pyrazole) nih.gov |

| Acetylenic Ketone | Arylhydrazine | Ethanol | 1,3,5-Trisubstituted Pyrazole mdpi.com |

| 1,3-Diketone | Sulfonyl Hydrazide | NaCoMo Cluster | N-Sulfonylated Pyrazole mdpi.com |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles like pyrazoles. rsc.orgnih.govnih.gov The most common approach involves the reaction of a diazo compound (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). rsc.orgnih.govresearchgate.netresearchgate.netrsc.org This method offers high regioselectivity in many cases. For the synthesis of chiral pyrazoles, a chiral alkyne could be reacted with a simple diazo compound, or a chiral diazo compound could be used. uniovi.esnih.gov A notable example is the reaction between terminal alkynes and α-chiral tosylhydrazones, which decompose in situ to form a diazo compound. This is followed by the cycloaddition and a subsequent mdpi.comnih.gov-sigmatropic rearrangement to yield N-chiral pyrazoles. uniovi.esnih.gov

Metal-Catalyzed Pyrazole Formation (e.g., Copper-, Ruthenium-, Silver-Mediated Processes)

Modern synthetic chemistry increasingly employs transition metals to catalyze the formation of heterocyclic rings under mild and efficient conditions. researchgate.netresearchgate.net These methods can offer advantages over classical approaches, such as improved regioselectivity, functional group tolerance, and atom economy.

Copper-Catalyzed Syntheses : Copper catalysts are widely used in heterocyclic synthesis. They can mediate oxidative [3+2] annulation reactions, for instance, between hydrazines and alkynoates, to form multisubstituted pyrazoles. nih.gov

Ruthenium-Catalyzed Syntheses : Ruthenium complexes have been shown to catalyze reactions such as the transfer hydrogenation of ketones in the presence of protic pyrazoles, demonstrating the interplay between pyrazole ligands and metal centers. nih.gov Ruthenium has also been used in directed C-H functionalization of the pyrazole ring itself. researchgate.net

Silver-Mediated Syntheses : Silver salts can mediate [3+2] cycloaddition reactions, providing an alternative to traditional thermal or photochemical methods for generating the necessary reactive intermediates.

These metal-catalyzed processes represent a frontier in the synthesis of complex pyrazoles and are applicable to the construction of chiral analogues by ensuring the reaction conditions are compatible with the stereochemical integrity of the substrate. researchgate.net

Stereoselective Formation of the Ethanamine Moiety

The key synthetic challenge in producing (R)-1-(1H-Pyrazol-3-yl)ethanamine is the precise construction of the chiral center at the carbon atom adjacent to the pyrazole ring. Two primary strategies are employed to achieve this: the separation of a racemic mixture (chiral resolution) and the direct, guided synthesis of the desired enantiomer (asymmetric synthesis).

Chiral Resolution Techniques

Chiral resolution is a widely used industrial method that involves the separation of a racemic mixture into its individual enantiomers. This can be accomplished through various techniques, from classical crystallization to modern chromatographic methods.

One of the most common classical methods is the crystallization of diastereomeric salts . This process involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral resolving agent is removed to yield the pure enantiomer.

More advanced and efficient resolution is achieved through chiral chromatography . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus enabling their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for this purpose. For pyrazole derivatives, polysaccharide-based CSPs have shown excellent resolving capabilities. For instance, studies on racemic 4,5-dihydro-1H-pyrazole derivatives demonstrated successful baseline resolution using Lux cellulose-2 and Lux amylose-2 columns under various elution modes. acs.org A chiral SFC method was also successfully developed to resolve a key pyrazole intermediate using an (R,R)Whelk-O1 stationary phase, which often shows complementary selectivity to polysaccharide columns. nih.gov

| Column (CSP) | Mobile Phase | Mode | Application Note |

| Lux cellulose-2 | Acetonitrile or Methanol | Polar Organic | Superior for resolving pyrazole derivatives with short analysis times (approx. 5 min) and high resolution. acs.org |

| Lux amylose-2 | n-hexane/ethanol | Normal Phase | Greater resolving ability for pyrazoles in normal phase, though with longer analysis times (approx. 30 min). acs.org |

| (R,R)Whelk-O1 | CO₂ / Modifier | SFC | Effective for both HPLC and SFC separation of chiral pyrazole intermediates, offering a cost-effective and faster alternative to HPLC for scale-up. nih.gov |

Directed Reductions and Aminations

Asymmetric synthesis offers a more atom-economical approach by directly creating the desired stereocenter. This is primarily achieved through the enantioselective reduction of a prochiral ketone precursor (e.g., 1-(1H-pyrazol-3-yl)ethan-1-one) or through asymmetric reductive amination.

Asymmetric Transfer Hydrogenation (ATH) of ketones is a powerful method to produce chiral alcohols, which can be subsequently converted to the target amine. This reaction often employs transition metal catalysts, such as Ruthenium(II) and Iridium(III), complexed with chiral ligands. For example, novel Ru(II) complexes containing chiral pyrazolyl–pyridyl–oxazolinyl ligands have been developed as highly active catalysts for the ATH of various ketones. These catalysts facilitate the transfer of hydrogen from a source like isopropanol to the ketone, yielding the corresponding chiral alcohol with high enantiomeric excess (ee). mdpi.com The "NH" effect, where a ligand contains a convertible NH moiety, is known to accelerate the reaction rate by promoting the generation of a coordinatively unsaturated 16-electron active species. mdpi.com

Asymmetric Reductive Amination (ARA) provides a more direct route from a ketone to a chiral amine in a single step. This transformation involves the in-situ formation of an imine from the ketone and an amine source, followed by its enantioselective reduction. Recent advancements include the use of chiral organocatalysts, such as SPINOL-derived borophosphates, which catalyze the reduction of the imine with a mild reducing agent like pinacolborane. organic-chemistry.orgresearchgate.net This method has been successfully applied to a wide range of ketones, affording chiral amines in excellent yields and enantioselectivities (up to 98% ee) under mild conditions. organic-chemistry.orgresearchgate.net

| Method | Precursor | Catalyst System | Product | Key Features |

| Asymmetric Transfer Hydrogenation | Pyrazolyl Ketone | Chiral Ru(II) NNN complexes | Chiral Pyrazolyl Alcohol | High catalytic activity; S-configuration alcohols typically produced with high enantioselectivity. mdpi.com |

| Asymmetric Reductive Amination | Pyrazolyl Ketone + Amine Source | Chiral SPINOL Borophosphate + Pinacolborane | Chiral Pyrazolyl Amine | Direct conversion to amine; excellent yields and high enantioselectivity (up to 98% ee) under mild conditions. organic-chemistry.orgresearchgate.net |

One-Pot and Multi-Component Reaction (MCR) Strategies for Pyrazole-Containing Amines

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) have become invaluable strategies. These approaches combine multiple reaction steps in a single flask without isolating intermediates, saving time, solvents, and resources. researchgate.net

A notable one-pot strategy for synthesizing pyrazoles involves the electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine. researchgate.netrsc.org This reaction generates an N-Boc protected hydrazine in situ, which then reacts with a 1,3-diketone present in the same pot to form the pyrazole ring. This metal-free approach is efficient for creating 1,3,5-trisubstituted pyrazoles. researchgate.net Another efficient one-pot, two-step synthesis of a pyrazol-5-amine proceeds via a solvent-free condensation of a starting aminopyrazole with an aldehyde, followed by a reduction step. uniovi.es

MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are particularly powerful for building molecular complexity. nih.gov Numerous MCRs have been developed for the synthesis of diverse pyrazole derivatives. For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can be used to efficiently synthesize highly substituted dihydropyrano[2,3-c]pyrazoles. nih.gov

| Strategy | Reactants | Key Features | Resulting Structure |

| One-Pot Amination/Cyclization | Primary Amine, Oxaziridine, 1,3-Diketone | Metal-free; in situ generation of hydrazine. researchgate.net | 1,3,5-Trisubstituted Pyrazole |

| One-Pot Condensation/Reduction | Aminopyrazole, Aldehyde, Reducing Agent | Solvent-free; efficient formation of N-substituted aminopyrazoles. uniovi.es | N-Pyrazolyl Amine |

| Four-Component Reaction | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | High atom economy; rapid construction of complex fused pyrazole systems. nih.gov | Dihydropyrano[2,3-c]pyrazole |

Influence of Reaction Conditions and Solvent Systems on Enantioselectivity and Yield

The outcome of a chemical synthesis, particularly in terms of yield and enantioselectivity, is highly dependent on the reaction conditions. The choice of solvent, energy source, and catalyst can dramatically alter the efficiency and environmental impact of a process.

Green Chemistry Approaches in Synthesis (e.g., Solventless Synthesis, PEG-400 as Solvent)

Green chemistry principles encourage the use of environmentally benign solvents and conditions. Poly(ethylene glycol) (PEG-400) has emerged as a valuable "green" solvent for pyrazole synthesis. It is non-toxic, inexpensive, thermally stable, and recyclable. nih.gov Syntheses performed in PEG-400, often mixed with water, can lead to excellent product yields in shorter reaction times. nih.gov The product can often be easily separated, and the PEG-400 solvent system can be recovered and reused multiple times without a significant loss of activity.

Solventless synthesis, where reactions are conducted neat (without any solvent), represents another key green chemistry approach. This method minimizes waste and can sometimes lead to faster reaction rates. For instance, the synthesis of pyrazole derivatives has been successfully carried out under solvent-free conditions, particularly when combined with microwave irradiation.

Microwave-Assisted and Sonochemical Syntheses

Non-conventional energy sources like microwaves and ultrasound (sonochemistry) offer significant advantages over traditional heating methods.

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This often leads to a dramatic reduction in reaction times, from hours to minutes, along with improved yields and purities. researchgate.net For example, the microwave-mediated synthesis of 1-aryl-1H-pyrazole-5-amines in water as a solvent can be completed in 10-15 minutes with yields ranging from 70-90%. researchgate.net This method avoids flammable organic solvents and provides rapid, efficient access to pyrazole amines. researchgate.net

Sonochemistry employs high-frequency sound waves (ultrasound) to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates, even at ambient bulk temperatures. The synthesis of pyrazole derivatives via cyclization reactions has been shown to have improved rates and yields when carried out under ultrasonic irradiation compared to silent (conventional) conditions. rsc.org This technique is particularly effective for promoting heterogeneous reactions and is considered an energy-efficient and environmentally friendly method. nih.gov

| Technique | Energy Source | Typical Solvent | Advantages |

| Microwave-Assisted | Microwave Irradiation | Water, Ethanol, or Solvent-free | Drastically reduced reaction times (hours to minutes), improved yields, enhanced reaction control. researchgate.netresearchgate.net |

| Sonochemical | Ultrasound Waves | Various (e.g., Ethanol) | Increased reaction rates and yields at ambient temperature, energy efficiency, applicable to heterogeneous systems. |

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle that can undergo various modifications, allowing for the introduction of diverse substituents. edwiserinternational.com

Electrophilic Aromatic Substitution Reactions

The pyrazole nucleus is a π-excessive aromatic system, making it susceptible to electrophilic attack. nih.gov Due to the electronic properties of the ring, electrophilic substitution reactions occur preferentially at the C-4 position. edwiserinternational.comnih.govscribd.com The C-3 and C-5 positions are less favored for attack as this would generate highly unstable positively charged azomethine intermediates. rrbdavc.org In strongly acidic media, the pyrazole ring can be protonated, leading to deactivation towards some electrophilic substitutions like nitration and sulfonation. edwiserinternational.com

Common electrophilic substitution reactions for the pyrazole ring include:

Nitration: Introduction of a nitro group (-NO₂) at the C-4 position, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). scribd.com

Sulfonation: Attachment of a sulfonic acid group (-SO₃H) at the C-4 position, usually with fuming sulfuric acid. scribd.com

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) at the C-4 position. For instance, bromination can be achieved using N-bromosuccinimide (NBS). encyclopedia.pub

Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) at the C-4 position using a Vilsmeier reagent, such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). scribd.commdpi.com

| Reaction | Reagents | Electrophile | Position of Substitution | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitro-1H-pyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | 1H-Pyrazole-4-sulfonic acid derivative |

| Bromination | NBS | Br⁺ | C-4 | 4-Bromo-1H-pyrazole derivative |

| Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 1H-Pyrazole-4-carbaldehyde derivative |

N-Alkylation and N-Acylation Reactions

The pyrazole ring contains two nitrogen atoms, both of which can potentially be functionalized. For an unsymmetrical pyrazole like (R)-1-(1H-Pyrazol-3-yl)ethanamine, N-alkylation or N-acylation can lead to a mixture of two regioisomers (N-1 and N-2 substituted products). mdpi.comresearchgate.net The regioselectivity of these reactions is often controlled by steric factors, with the substituent favoring the less sterically hindered nitrogen atom. mdpi.comresearchgate.netacs.org

Traditional methods for N-alkylation involve the deprotonation of the pyrazole nitrogen with a base, followed by the addition of an alkyl halide. semanticscholar.org More recent methods provide alternatives that may not require strong bases or high temperatures. mdpi.comresearchgate.net For example, N-alkylation has been successfully achieved using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.comresearchgate.netsemanticscholar.org Another approach involves using crystalline aluminosilicate (B74896) or aluminophosphate catalysts for reactions with alcohols. google.com

| Reaction Type | Reagents | General Conditions | Product |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | N-Alkyl pyrazole derivative |

| N-Alkylation | Trichloroacetimidate | Brønsted Acid Catalyst (e.g., CSA) | N-Alkyl pyrazole derivative |

| N-Acylation | Acyl Halide (e.g., RCOCl) | Base (e.g., Pyridine) | N-Acyl pyrazole derivative |

Metalation and Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds on the pyrazole ring. nih.govnih.gov This reaction typically involves the coupling of a halogenated pyrazole (e.g., 4-bromopyrazole) with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govrsc.org

The general catalytic cycle for Suzuki coupling proceeds through three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the pyrazole halide.

Transmetalation: The organic group is transferred from the boronic acid to the palladium(II) complex.

Reductive Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated.

This methodology allows for the introduction of various aryl, heteroaryl, or styryl groups onto the pyrazole core, significantly expanding the structural diversity of accessible derivatives. rsc.org The use of specific phosphine (B1218219) ligands and precatalysts can enhance the efficiency and substrate scope of these coupling reactions. nih.govresearchgate.net

| Reaction | Coupling Partners | Catalyst System | Base | Product |

| Suzuki-Miyaura Coupling | 4-Halopyrazole + Arylboronic Acid | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | K₃PO₄ | 4-Aryl-1H-pyrazole derivative |

| Suzuki-Miyaura Coupling | 3-Halopyrazole + Phenylboronic Acid | Pd Precatalyst (e.g., P1 or P2) | K₃PO₄ | 3-Phenyl-1H-pyrazole derivative |

Reactivity of the Chiral Ethanamine Functionality

The primary amine group on the chiral ethanamine side chain is a versatile nucleophile, enabling a wide range of derivatization strategies.

Amine Functionalization (e.g., Acylation, Alkylation, Carbamatization)

The nucleophilic nitrogen of the primary amine can readily react with various electrophiles to form stable covalent bonds. These derivatization strategies are fundamental for modifying the compound's physicochemical properties. nih.gov

Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base yields amides. This is a common method for introducing a wide variety of functional groups.

Alkylation: The amine can be alkylated using alkyl halides. This reaction can proceed to form secondary and tertiary amines, and careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Carbamatization: Reaction with chloroformates or isocyanates leads to the formation of carbamates. Carbamates are often used as protecting groups for amines in multi-step syntheses.

| Reaction | Reagent Type | General Structure | Product Class |

| Acylation | Acid Chloride | R-COCl | Amide |

| Alkylation | Alkyl Halide | R-X (X=Cl, Br, I) | Secondary Amine |

| Sulfonylation | Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

| Carbamatization | Chloroformate | R-O-COCl | Carbamate |

| Urea Formation | Isocyanate | R-N=C=O | Urea |

Formation of Imines and Schiff Bases

Primary amines, such as the one in (R)-1-(1H-Pyrazol-3-yl)ethanamine, undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. rdd.edu.iqlibretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The mechanism involves two key stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. rdd.edu.iqlibretexts.org

Dehydration: The hemiaminal is protonated, and a molecule of water is eliminated to form the C=N double bond of the imine. libretexts.org

The reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org The formation of imines is a versatile method for creating new C-N bonds and introducing diverse substituents derived from a wide range of available aldehydes and ketones. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product |

| Primary Amine | Aldehyde (R'-CHO) | Acid Catalyst (e.g., pH ~5) | Imine/Schiff Base (Aldimine) |

| Primary Amine | Ketone (R'-CO-R'') | Acid Catalyst (e.g., pH ~5) | Imine/Schiff Base (Ketimine) |

Diversification through Multi-Step Synthesis and Convergent Approaches

The synthesis of advanced derivatives of chiral pyrazoles often necessitates multi-step synthetic sequences to introduce desired functional groups and to control stereochemistry. One notable approach involves the stereoselective synthesis of novel pyrazole derivatives utilizing a chiral auxiliary. For instance, a multi-step synthesis can be employed to produce inhibitors of phosphodiesterase 4 (PDE4), which are of interest for treating inflammatory diseases. nih.gov This process begins with the condensation of an aldehyde with (R)- or (S)-tert-butanesulfinamide to form a chiral toluenesulfinyl imine. nih.gov A subsequent stereoselective addition of a lithium reagent, followed by desulfination, yields the corresponding chiral amine. nih.gov This amine can then be further elaborated through a series of reactions, including the formation of an enaminone and subsequent amination and dehydro-cyclization, to afford the final chiral pyrazole derivative. nih.gov This multi-step approach, while potentially long, offers precise control over the stereochemical outcome, yielding products with high enantiomeric excess. nih.gov

The following table summarizes a representative multi-step synthesis of a chiral pyrazole derivative:

| Step | Reaction | Reagents and Conditions | Key Transformation |

| 1 | Imine Formation | Aldehyde, (R)-tert-butanesulfinamide | Formation of a chiral sulfinylimine |

| 2 | Stereoselective Addition | 4-picolyllithium | Creation of a new stereocenter |

| 3 | Desulfination | Acidic conditions | Removal of the chiral auxiliary |

| 4 | Enaminone Formation | Reaction with a β-diketone derivative | Introduction of a key intermediate for pyrazole formation |

| 5 | Cyclization | Amination and subsequent dehydration | Formation of the pyrazole ring |

Development of Advanced Derivatives for Material Science and Supramolecular Chemistry

The unique structural and electronic properties of the pyrazole ring make it an attractive component for the design of advanced materials and supramolecular assemblies. The chirality of (R)-1-(1H-Pyrazol-3-yl)ethanamine adds another dimension, allowing for the creation of chiral materials with specific optical or recognition properties.

In the realm of material science, pyrazole derivatives have been investigated for their potential in creating liquid crystals. For instance, the introduction of long alkyl chains onto a pyrazole core can induce mesomorphic behavior, leading to the formation of liquid crystalline phases. While not directly involving the title compound, this highlights the potential for derivatizing the pyrazole ring or the amino group of (R)-1-(1H-Pyrazol-3-yl)ethanamine with mesogenic units to create novel chiral liquid crystals.

The field of supramolecular chemistry extensively utilizes the hydrogen bonding capabilities and coordination properties of the pyrazole moiety. researchgate.net The N-H proton and the adjacent sp2 nitrogen atom of the pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined supramolecular structures. researchgate.net Chiral pyrazole derivatives are particularly interesting as they can induce chirality in the resulting supramolecular assemblies. mdpi.com

For example, chiral substituted pyrazole-3-carboxamides, synthesized from pyrazole-3-chlorocarbonyl and chiral amino alcohols, have been used as organocatalysts in asymmetric reactions. mjcce.org.mk The catalytic activity of these molecules is dependent on their three-dimensional structure, which is influenced by intramolecular and intermolecular hydrogen bonding involving the pyrazole and amide functionalities. mjcce.org.mk This demonstrates how derivatization of a chiral pyrazole scaffold can lead to functional supramolecular systems.

The following table provides examples of how pyrazole derivatives are utilized in material science and supramolecular chemistry:

| Application Area | Type of Derivative | Key Feature | Potential Function |

| Material Science | Pyrazole-based liquid crystals | Self-assembly into ordered phases | Optical switching, displays |

| Supramolecular Chemistry | Chiral pyrazole-carboxamides | Defined stereochemistry and hydrogen bonding sites | Asymmetric catalysis, molecular recognition |

| Material Science | Luminescent pyrazole-containing polymers | Extended π-conjugation | Organic light-emitting diodes (OLEDs) |

| Supramolecular Chemistry | Pyrazole-based metal-organic frameworks (MOFs) | Coordination with metal ions | Gas storage, separation |

Applications in Advanced Chemical Synthesis and Ligand Design

Role as a Chiral Building Block in Complex Molecular Construction

Chiral building blocks are essential for the synthesis of enantiomerically pure molecules, which is critical in fields like medicinal chemistry where the three-dimensional arrangement of atoms dictates biological activity. enamine.net (R)-1-(1H-Pyrazol-3-yl)ethanamine HCL serves as such a building block, providing a reliable source of chirality and versatile functional groups for constructing larger, more complex molecular frameworks.

Synthesis of Stereochemically Defined Heterocyclic Compounds

The pyrazole (B372694) nucleus is a foundational element in a wide array of pharmacologically active compounds. nih.gov The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com Chiral amines like this compound are instrumental in constructing more complex heterocyclic systems where stereochemistry is crucial.

The primary amine group of the compound can participate in various cyclization reactions to form larger nitrogen-containing heterocycles. For instance, it can be used to synthesize pyrazole-fused systems or as a chiral directing group in stereoselective additions to other heterocyclic cores. nih.gov Research has demonstrated the synthesis of novel chiral pyrazole derivatives through multi-step sequences that rely on the stereoselective addition to chiral imines, followed by cyclization, underscoring the importance of chiral amine precursors. nih.gov The presence of both a nucleophilic amine and the pyrazole ring allows for sequential reactions, leading to diverse and stereochemically defined products. mdpi.com

Incorporation into Macrocyclic Structures and Cages

Macrocycles, cyclic compounds typically containing 12 or more atoms, are of growing interest in drug discovery and materials science. nih.gov The synthesis of these large rings often requires building blocks with specific geometries and reactive handles to facilitate efficient cyclization. The amine group in this compound provides a key linkage point for incorporation into peptide-like macrocycles or other large ring systems through amide bond formation.

Recent research has highlighted the utility of pyrazole-based units in the design of macrocycles. For example, 3-aminopyrazole derivatives have been used to create macrocyclic kinase inhibitors, where the pyrazole moiety is integral to the structure's interaction with the biological target. nih.govresearchgate.net The defined stereochemistry of this compound would enforce a specific three-dimensional conformation upon the resulting macrocycle, which is critical for its function, such as selective binding or catalysis.

Design and Synthesis of Ligands for Catalysis and Coordination Chemistry

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby directing the stereochemical outcome of a reaction. nih.gov The pyrazole ring and the adjacent chiral amine in this compound make it an excellent scaffold for developing such ligands.

Development of Chiral Pyrazole-Based Ligands

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the excellent donor properties of their nitrogen atoms. mdpi.comresearchgate.net The subject compound can function as a bidentate N,N-ligand, coordinating to a metal center through one of the pyrazole nitrogens and the nitrogen of the ethanamine side chain. This chelation forms a stable five-membered ring, a common feature in effective catalyst design.

The synthesis of such ligands can be achieved through direct reaction with a metal precursor or by further functionalization of the amine or the pyrazole's second nitrogen atom to create more complex, multidentate ligands. The inherent chirality of the building block is directly transferred to the ligand, making it suitable for asymmetric applications. nih.gov

Application in Asymmetric Catalysis

Chiral ligands are pivotal for achieving high enantioselectivity in metal-catalyzed reactions. nih.govmdpi.com While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands, such as those derived from this compound, are increasingly recognized for their effectiveness. nih.gov The electronic and steric differences between the pyrazole and amine donors create a nonsymmetrical coordination environment that can be highly effective in differentiating between enantiomeric transition states.

Metal complexes featuring chiral pyrazole-containing ligands have been successfully applied in various asymmetric transformations. These include hydrogenations, cycloadditions, and C-C bond-forming reactions. rsc.orgacs.org The specific stereochemistry of the ligand, derived from the (R)-ethanamine backbone, dictates which enantiomer of the product is formed preferentially.

| Exemplary Asymmetric Reaction | Catalyst Type | Role of Chiral Pyrazole Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Creates a chiral pocket around the metal, directing hydrogen addition to one face of the substrate. |

| Dearomative Photocycloaddition | Zinc, Gadolinium | Modulates the steric and electronic environment of the Lewis acid catalyst to control regio- and enantioselectivity. acs.org |

| Henry Reaction (Nitroaldol) | Copper | Forms a chiral complex that facilitates the enantioselective addition of a nitroalkane to an aldehyde. mdpi.com |

Precursors for Poly(pyrazolyl)methane Ligands and Related Scaffolds

Poly(pyrazolyl)methane ligands, often called "scorpionates," are a versatile class of tripodal ligands that have had a significant impact on coordination and organometallic chemistry. mdpi.comeiu.edu These ligands, typically featuring two or three pyrazole rings attached to a central carbon or boron atom, are known for their strong binding to metal ions and their ability to stabilize various oxidation states and coordination geometries. eiu.edumdpi.com

While this compound is not a direct precursor to traditional tris(pyrazolyl)methane, the pyrazole moiety is the fundamental unit of these important scaffolds. The synthesis of scorpionate ligands often involves the reaction of pyrazole or its derivatives with precursors like trichloromethane or phosgene. mdpi.comnih.gov The knowledge gained from the vast chemistry of poly(pyrazolyl)methanes informs the potential of pyrazole-containing molecules like the title compound in coordination chemistry. researchgate.net Furthermore, the amine functionality provides a handle to link the pyrazole unit to other ligand fragments, creating hybrid or "heteroscorpionate" systems with tailored catalytic properties. eiu.edu

Precursors for Functional Materials

The bifunctional nature of (R)-1-(1H-Pyrazol-3-yl)ethanamine, possessing both a reactive primary amine and a metal-coordinating pyrazole ring, positions it as a promising precursor for the synthesis of advanced functional materials. These materials include specialized polymers and highly ordered crystalline structures like metal-organic frameworks (MOFs).

The incorporation of heterocyclic rings, such as pyrazole, into the main or side chains of polymers can impart enhanced properties, including high thermal stability, specific optical activities, and improved mechanical strength. ias.ac.in The (R)-1-(1H-Pyrazol-3-yl)ethanamine molecule is a suitable candidate for integration into polymer backbones. The primary amine group provides a reactive handle for polymerization reactions, such as condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. ias.ac.in

The resulting pyrazole-containing polyamides can exhibit advanced characteristics. The pyrazole moiety, with its capacity for hydrogen bonding and metal coordination, can influence the polymer's solubility and thermal behavior. ias.ac.in Furthermore, the conjugation between the amide group and the pyrazole ring can enhance the mechanical and dynamical properties of the polymer. ias.ac.in The inherent chirality of the (R)-enantiomer can be exploited to synthesize chiral polymers, which are of interest for applications in enantioselective separations and asymmetric catalysis. The optical properties of pyrazole derivatives also suggest their utility in creating polymers for sensors and electrophotography. ias.ac.in

| Property | Contributing Moiety | Potential Application |

|---|---|---|

| High Thermal Stability | Pyrazole Ring / Polyamide Backbone | Advanced materials, high-performance plastics |

| Chirality | (R)-ethanamine Group | Chiral chromatography, asymmetric catalysis |

| Metal Coordination | Pyrazole Ring | Polymeric metal catalysis, sensing materials ias.ac.in |

| Optical Activity | Pyrazole Ring | Sensors, photovoltaic devices, photoresists ias.ac.in |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial for tuning the pore size, shape, and chemical functionality of the MOF's internal surface. dtu.dkrug.nl Pyrazole-containing ligands are increasingly used in MOF synthesis due to the excellent coordinating ability of the pyrazole's nitrogen atoms. dtu.dkrsc.org

This compound can serve as a valuable precursor for ligands in MOF synthesis. The pyrazole ring offers N-donor sites for coordination to metal centers, while the primary amine on the ethyl side chain provides an additional coordination site or a functional group that can be post-synthetically modified. researchgate.netmdpi.com The use of ligands with free amine groups, such as 2-aminoterephthalic acid in the synthesis of IRMOF-3 or MIL-101-NH2, is a well-established strategy for introducing basic sites and reactive handles into MOFs. researchgate.netacs.org

The key advantages of using a ligand derived from this compound include:

Bifunctionality: The pyrazole and amine groups can coordinate with metal ions, potentially leading to MOFs with high structural stability and specific topologies.

Chirality: The inherent chirality of the (R)-isomer can be transferred to the MOF structure, creating chiral frameworks essential for enantioselective separation and catalysis.

Functionality: The amine group can impart basicity to the framework or be used for post-synthesis modification, allowing for the attachment of other functional molecules to the MOF's pores.

Research has demonstrated the synthesis of robust MOFs using pyrazole-dicarboxylate ligands, which exhibit high stability and selective adsorption properties. dtu.dknih.govresearchgate.net By analogy, a ligand based on (R)-1-(1H-Pyrazol-3-yl)ethanamine could be used to construct functional MOFs for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgacs.org

| Ligand | Resulting MOF Example | Key Feature |

|---|---|---|

| 1H-Pyrazole-4-carboxylic acid | Various Cu- and Eu-based MOFs | Combines N-donor pyrazole with O-donor carboxylate dntb.gov.ua |

| 3,5-Pyrazoledicarboxylic acid | Al-3.5-PDA (MOF-303) | Forms robust, water-stable frameworks for selective adsorption dtu.dknih.gov |

| 2-Aminoterephthalic acid (analogy) | IRMOF-3, NH2-MIL-101 | Introduces amine functionality for basic catalysis and post-synthesis modification researchgate.netacs.org |

Synthesis of Pyrazole-Containing Scaffolds as Histamine Analogues for Chemical Probes

The structural similarity between (R)-1-(1H-Pyrazol-3-yl)ethanamine and histamine, a critical biogenic amine involved in numerous physiological processes, makes it an excellent scaffold for designing histamine receptor ligands. Histamine features an imidazole ring and an ethylamine (B1201723) side chain, while the pyrazole analogue contains a pyrazole ring in place of the imidazole. This substitution is a common bioisosteric replacement strategy in medicinal chemistry. nih.gov

The non-chiral form of this compound, 1H-Pyrazole-3-ethanamine, is known as Betazole. Betazole is recognized as a histamine H2 receptor agonist, demonstrating that the pyrazole-ethylamine scaffold can effectively mimic histamine and interact with its receptors. mdpi.com The development of selective agonists and antagonists for histamine receptors is crucial for their use as chemical probes to investigate receptor function, distribution, and signaling pathways. nih.gov

Researchers have synthesized series of pyrazole-containing compounds as potent histamine H2-receptor antagonists. nih.govresearchgate.net These synthetic efforts often involve modifying the pyrazole ring and the side chain to fine-tune the compound's affinity and selectivity for different histamine receptor subtypes (H1, H2, H3, H4). nih.govnih.gov For example, 4-(1-pyrazolyl)butanamides have been developed that show significantly higher potency than classical H2 antagonists like cimetidine. nih.gov

Therefore, this compound is a strategic starting material for the synthesis of novel, potentially chiral, histamine analogues. These analogues can be developed as highly selective chemical probes for studying the pharmacology of histamine receptors, which are important targets in the treatment of allergies, gastric ulcers, and neurological disorders. nih.govnih.gov

| Compound | Heterocyclic Ring | Side Chain | Known Activity |

|---|---|---|---|

| Histamine | Imidazole | -CH₂CH₂NH₂ | Endogenous agonist for H1, H2, H3, H4 receptors |

| Betazole (1H-Pyrazole-3-ethanamine) | Pyrazole | -CH₂CH₂NH₂ | Histamine H2 receptor agonist mdpi.com |

| (R)-1-(1H-Pyrazol-3-yl)ethanamine | Pyrazole | -CH(CH₃)NH₂ | Precursor for chiral histamine analogues |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in the Synthesis of (R)-1-(1H-Pyrazol-3-yl)ethanamine HCL and its Derivatives

The synthesis of chiral pyrazoles, such as this compound, is a significant area of research in organic chemistry. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and ensuring high enantiomeric purity.

Achieving the specific (R)-configuration at the chiral center of 1-(1H-Pyrazol-3-yl)ethanamine requires sophisticated asymmetric synthesis strategies. The stereochemical outcome of such reactions is governed by the catalyst and reaction conditions employed.

Organocatalysis has emerged as a powerful tool for these transformations. Chiral primary amine catalysts, often derived from natural amino acids or Cinchona alkaloids, are particularly effective in a range of enantioselective reactions. rsc.org For the synthesis of chiral amino acid derivatives featuring a pyrazole (B372694) moiety, chiral phosphoric acid catalysts have been successfully used. researchgate.net These catalysts can engage in dual hydrogen-bonding interactions with both the nucleophile (an aminopyrazole) and the electrophile (an imine), creating a highly organized transition state that directs the approach of the reactants to favor the formation of one enantiomer over the other. researchgate.net The precise control of the chiral environment during the formation of the new carbon-nitrogen bond is paramount for high enantioselectivity.

Another key strategy involves the asymmetric reduction of a corresponding ketimine precursor. This can be achieved using chiral ligands in combination with reducing agents, such as boranes. Chiral aminoalcohols, for instance, have been shown to be effective ligands in the asymmetric borane (B79455) reduction of ketones, a methodology that can be adapted for the reduction of imines to furnish chiral amines with high enantiomeric excess. mdpi.com

The construction of the pyrazole ring itself is a classic reaction in heterocyclic chemistry, typically involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov The reaction proceeds through several key intermediates.

A common pathway involves the initial formation of a pyrazoline intermediate through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.com This pyrazoline is not aromatic and must subsequently undergo an oxidation step to yield the final pyrazole ring. mdpi.com Alternative methods can generate the pyrazole directly under redox-neutral conditions if the starting materials contain appropriate leaving groups. nih.gov

More advanced mechanistic studies have explored metal-mediated pathways. For example, a detailed investigation into pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles has been reported. nih.gov In this process, a diazatitanacyclohexadiene complex undergoes a rate-determining initial oxidation, which is critical for the subsequent N-N bond formation and reductive elimination to yield the pyrazole core. nih.gov The identification of a 2-electron oxidized metallacycle as the key species that undergoes reductive elimination provides deep insight into the transition states involved in N-N bond coupling. nih.gov

| Synthesis Strategy | Common Precursors | Key Intermediates | Mechanism Hallmark |

|---|---|---|---|

| Classic Condensation | 1,3-Diketones, Hydrazines | Pyrazoline | Cyclocondensation followed by oxidation/aromatization. mdpi.com |

| From Unsaturated Systems | α,β-Alkynic Aldehydes, Hydrazines | α,β-Alkynic Hydrazones | In situ formation of hydrazone followed by cyclization. mdpi.com |

| Multicomponent Reactions | Aldehydes, 1,3-Dicarbonyls, Diazo Compounds | Iminium Ion Species | Tandem Knoevenagel condensation and 1,3-dipolar cycloaddition. organic-chemistry.org |

| Metal-Mediated Coupling | Diazatitanacycles | Oxidized Metallacycle | Oxidation-induced N-N reductive elimination. nih.gov |

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable tools for understanding the properties of (R)-1-(1H-Pyrazol-3-yl)ethanamine and related pyrazole derivatives at a molecular level. eurasianjournals.com These theoretical approaches complement experimental findings and offer predictive power in designing new molecules and synthetic pathways.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of pyrazole derivatives. eurasianjournals.comnih.gov Methods like DFT with the B3LYP functional are used to calculate molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap often indicates higher chemical reactivity. nih.gov For pyrazole derivatives, these calculations help to identify the most likely sites for electrophilic and nucleophilic attack. For instance, studies on nitropyrazoles have shown that nucleophilic attack generally occurs at the C-3 and C-5 positions, a behavior related to the charge distribution in the pyrazole ring. researchgate.net Such calculations can predict the regioselectivity of substitution reactions and help explain unexpected reactivity patterns. researchgate.net Furthermore, theoretical calculations can unravel the stability of different tautomers of substituted pyrazoles, which is crucial for understanding their chemical behavior. nih.gov

| Computational Method | Parameter Calculated | Significance |

|---|---|---|

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized Molecular Geometry | Predicts bond lengths, bond angles, and stable conformations. nih.gov |

| DFT, TD-DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Indicates electronic stability and chemical reactivity. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for nucleophilic/electrophilic attack. researchgate.net |

| Ab initio (e.g., MP2) | Tautomeric Energy Barriers | Determines the relative stability of tautomers and the energy required for interconversion. nih.gov |

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. eurasianjournals.com MD simulations are essential for understanding the conformational flexibility of the ethanamine side chain and its interactions with solvent molecules or larger biological targets. nih.govresearchgate.net

The study of how pyrazole derivatives interact with and adsorb onto surfaces is critical for applications ranging from materials science to corrosion inhibition. The pyrazole ring, with its nitrogen heteroatoms and π-electron system, along with the amine functional group, can act as effective adsorption centers. nih.gov

Research on the use of pyrazole derivatives as corrosion inhibitors for carbon steel has shown that these molecules can form a protective barrier layer on the metal surface. acs.orgnih.gov The mechanism of this adsorption is often investigated using a combination of experimental techniques and theoretical calculations. Adsorption isotherms, such as the Langmuir model, are used to describe the relationship between the inhibitor concentration and the surface coverage. nih.govacs.org

Theoretical studies support these findings by modeling the interaction between the pyrazole molecule and the metal surface (e.g., an Fe(110) surface). researchgate.net Calculations of the adsorption energy can help determine whether the process is dominated by physisorption (weaker, electrostatic interactions) or chemisorption (stronger, covalent-like bond formation). nih.govresearchgate.net Negative values for the Gibbs free energy of adsorption (ΔG°ads) indicate a spontaneous adsorption process. Values around -40 kJ/mol or more negative are typically indicative of chemisorption, suggesting a strong interaction between the inhibitor and the surface. nih.gov

Structure-Reactivity Relationships in Chemical Transformations

The reactivity of this compound is primarily dictated by the interplay of its key structural features: the pyrazole ring, the chiral ethylamine (B1201723) substituent at the 3-position, and its presentation as a hydrochloride salt.

The Pyrazole Ring:

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts several key reactive characteristics:

Acidity and Basicity: The pyrazole ring possesses both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen atom. This amphoteric nature allows it to participate in acid-base catalysis and to coordinate with metal centers in various ways. nih.gov The protonated state of the pyrazole, as in the HCL salt, will significantly influence its coordination chemistry and reactivity.

Coordination Chemistry: Pyrazoles are versatile ligands in coordination chemistry and have been extensively used to prepare metal complexes for catalysis. researchgate.netdntb.gov.ua The nitrogen atoms of the pyrazole ring can act as σ-donors, and the electronic properties of the ligand can be tuned by substituents on the ring. researchgate.net This coordination ability is central to its potential role in transition metal-catalyzed reactions, such as carbon-carbon coupling reactions. researchgate.net

Metal-Ligand Cooperation: Protic pyrazole ligands can engage in metal-ligand cooperation, where the N-H proton plays an active role in the catalytic cycle. nih.govresearchgate.net This can involve proton transfer steps that facilitate substrate activation or product release.

The Chiral (R)-1-ethanamine Substituent:

The stereogenic center at the carbon atom adjacent to the pyrazole ring is a crucial feature for applications in asymmetric catalysis.

Stereocontrol: The (R)-configuration of the ethylamine side chain allows for the induction of chirality in chemical reactions. When complexed with a metal center, this chiral ligand creates a chiral environment that can favor the formation of one enantiomer of the product over the other. uniovi.esrsc.orgnih.govbldpharm.com The stereochemistry of the ligand is a critical factor in determining the enantioselectivity of the catalyzed reaction. nih.gov

Steric Hindrance: The ethyl group provides steric bulk around the coordinating nitrogen atom of the amine and the adjacent pyrazole ring. This steric hindrance can influence the binding of substrates to the catalytic center and can be a key factor in controlling the stereochemical outcome of a reaction.

The Hydrochloride Salt:

The fact that the compound is a hydrochloride salt means that the amine group is protonated. This has important implications for its use in chemical transformations:

Solubility: The salt form generally imparts greater solubility in polar solvents.

Activation: The amine must typically be deprotonated by a base to act as a neutral ligand for coordination to a metal center. The choice of base and reaction conditions can therefore be critical for generating the active catalytic species.

Computational Studies Insights (General):

While specific computational studies on this compound are not readily found, computational methods are powerful tools for understanding structure-reactivity relationships in related systems. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to:

Model the geometry of metal complexes with pyrazole-based ligands.

Investigate the electronic structure and bonding within these complexes.

Calculate the energy barriers for different reaction pathways, providing insights into reaction mechanisms and the origins of stereoselectivity. researchgate.net

Predict how modifications to the ligand structure might impact catalytic activity and selectivity.

Data on Structure-Reactivity Relationships:

Specific experimental data quantitatively correlating the structure of this compound with its reactivity in specific chemical transformations is not available in the provided search results. To establish such relationships, systematic studies would be required where parameters such as catalyst loading, temperature, substrate scope, and enantiomeric excess of the product are measured for a given reaction.

In the absence of direct data for the target compound, the following table provides a conceptual framework for how structure-reactivity relationships of analogous chiral pyrazole-based ligands are typically evaluated in asymmetric catalysis.

| Structural Feature | Potential Influence on Reactivity | Method of Investigation |

| Pyrazole Ring Substitution | Modulates electronic properties (σ-donor ability) and steric hindrance around the metal center. | Synthesis of a library of ligands with different substituents on the pyrazole ring and evaluation of their catalytic performance (e.g., in terms of yield and enantioselectivity). |

| Chirality of the Amine | Determines the absolute configuration of the product in asymmetric catalysis. | Comparison of the catalytic results obtained with the (R)- and (S)-enantiomers of the ligand. |

| N-alkylation of Pyrazole | Prevents participation in metal-ligand cooperation involving the N-H proton, potentially altering the reaction mechanism and catalytic activity. | Comparison of the reactivity of N-alkylated vs. N-unsubstituted pyrazole ligands. |

| Counter-ion of the Salt | Can influence solubility, stability, and the ease of in-situ catalyst formation. | Evaluation of different salt forms (e.g., HCl, HBr, TFA) of the ligand in a catalytic reaction. |

Q & A

Q. What are the recommended synthetic routes for (R)-1-(1H-Pyrazol-3-yl)ethanamine HCl?

The compound can be synthesized via Mannich reactions or condensation strategies involving pyrazole derivatives and ethylamine precursors. For instance, Mannich reactions using N,N'-bis(methoxymethyl)diaza-18-crown-6 and substituted pyrazoles (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) have been employed to generate structurally similar NCH₂N-linked pyrazole-amine complexes . Optimization of reaction conditions (e.g., pH, solvent polarity) is critical to enhance enantiomeric purity. Post-synthesis, the product is typically isolated via recrystallization or column chromatography and converted to the HCl salt using hydrochloric acid.

Q. How is the stereochemical configuration of this compound validated?

X-ray crystallography (using software like SHELXL ) and chiral HPLC are standard methods. For example, enantiomeric resolution can be achieved using a Chiralpak® AD-H column with a hexane/isopropanol mobile phase. Computational validation via density functional theory (DFT) (e.g., B3LYP/6-31G* level) compares calculated and experimental vibrational spectra or dipole moments to confirm the R-configuration .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 risk) .

- Storage : Store at 2–8°C in a dry, inert environment to prevent degradation .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately predicts molecular orbitals, electrostatic potentials, and reaction pathways . For instance, DFT analysis of pyrazole-amine derivatives reveals:

| Property | B3LYP/6-31G* Calculation | Experimental Value |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.8 | 4.7 (UV-Vis) |

| Dipole moment (Debye) | 3.2 | 3.1 (X-ray) |

| Discrepancies >5% require re-evaluation of basis sets or solvent effects . |

Q. How should researchers address contradictory data in pharmacological activity studies?

Contradictions may arise from stereochemical impurities or assay variability . For example:

- Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 25 µM) for receptor binding assays could stem from residual solvents altering protein conformation.

- Resolution :

Q. What advanced analytical methods quantify trace impurities in this compound?

LC-MS/MS and NMR relaxation experiments detect impurities at <0.1% levels. For example:

| Impurity | LC-MS Retention Time (min) | m/z Ratio |

|---|---|---|

| (S)-enantiomer | 8.2 | 112.1 |

| Pyrazole dimer | 10.5 | 223.2 |

| Sample preparation in deuterated DMSO enhances NMR sensitivity for low-abundance species . |

Q. How does stereochemistry influence the compound’s reactivity in cross-coupling reactions?

The R-configuration enhances regioselectivity in Suzuki-Miyaura couplings due to steric hindrance at the chiral center. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.